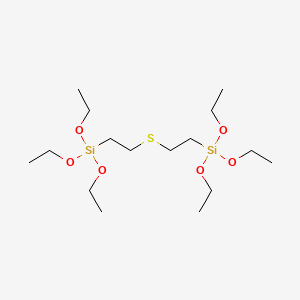
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane is a complex organosilicon compound characterized by the presence of silicon, oxygen, sulfur, and ethoxy groups. This compound is notable for its unique structural features, which include multiple ethoxy groups and a combination of oxygen and sulfur atoms within its molecular framework .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane typically involves the reaction of triethoxysilane derivatives with sulfur-containing compounds under controlled conditions. One common method involves the reaction of triethoxysilane with a sulfur-containing reagent in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification and distillation to ensure the desired purity and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: Ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Investigated for its potential use in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane involves its interaction with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanols, which can further react with other molecules. The sulfur atoms can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,13,13-Tetraethoxy-3,14-dioxa-8,9-dithia-4,13-disilahexadecane
- 4,4,14,14-Tetraethoxy-3,15-dioxa-8,9,10-trithia-4,14-disilaheptadecane
- 4,4,7-Triethoxy-7-Methyl-3,8-Dioxa-4,7-Disiladecane
Uniqueness
4,4,10,10-Tetraethoxy-3,11-dioxa-7-thia-4,10-disilatridecane is unique due to its specific combination of ethoxy, oxygen, and sulfur atoms within its molecular structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
18536-27-1 |
|---|---|
Molekularformel |
C16H38O6SSi2 |
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
triethoxy-[2-(2-triethoxysilylethylsulfanyl)ethyl]silane |
InChI |
InChI=1S/C16H38O6SSi2/c1-7-17-24(18-8-2,19-9-3)15-13-23-14-16-25(20-10-4,21-11-5)22-12-6/h7-16H2,1-6H3 |
InChI-Schlüssel |
NYUSHVPAFWZCTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCSCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





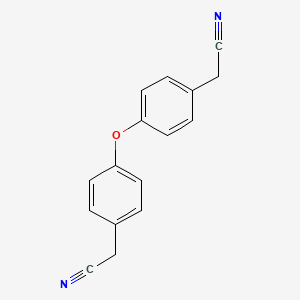

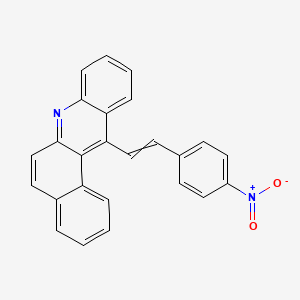
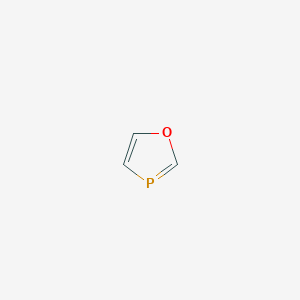
![4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14699813.png)
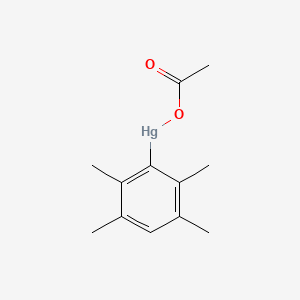
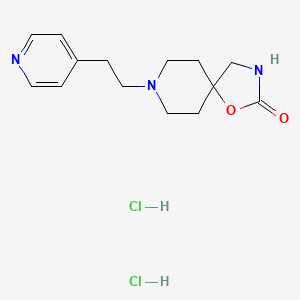
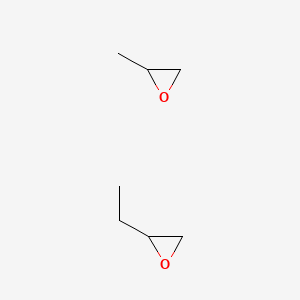
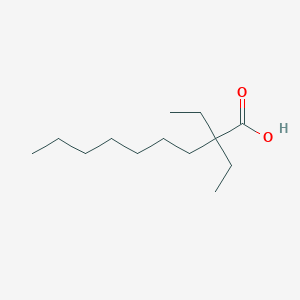
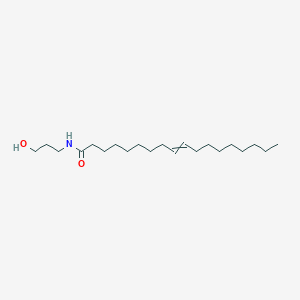
![1-[Bis(phenylamino)phosphoryl]-3-(5-nitropyridin-2-yl)urea](/img/structure/B14699871.png)
